molecular formula C7H10N4O2S B1682504 Sulfaguanidine CAS No. 57-67-0

Sulfaguanidine

Cat. No. B1682504
CAS RN: 57-67-0
M. Wt: 214.25 g/mol
InChI Key: BRBKOPJOKNSWSG-UHFFFAOYSA-N
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Description

Sulfaguanidine is a sulfonamide, a guanidine derivative of sulfanilamide used in veterinary medicine . It is poorly absorbed from the gut, making it suitable for the treatment of bacillary dysentery and other enteric infections .


Synthesis Analysis

Sulfaguanidine has been synthesized using a crystal engineering approach, resulting in two novel cocrystals of Sulfaguanidine (SG-TBA and SG-PT) with thiobarbutaric acid (TBA) and 1,10-phenanthroline (PT) .


Molecular Structure Analysis

The structure of Sulfaguanidine includes several active fragments: aniline, sulfonic, and guanidine . The role of these fragments in the physiological activity of the antibiotic was studied by calculating and comparing the effective charges of the fragments of aniline and Sulfaguanidine molecules .


Chemical Reactions Analysis

Sulfaguanidine exhibits polymorphic behavior, with the formation of hydrates and solvates being a key aspect of its solid-state nature . The compound has five anhydrates (AH-I – V), two monohydrate polymorphs (Hy1-I and Hy1-II), and nine solvates .


Physical And Chemical Properties Analysis

Sulfaguanidine’s solid-state behavior includes the presence of five anhydrates, two monohydrate polymorphs, and nine solvates . Calorimetric measurements have revealed that AH-II is the thermodynamically stable polymorph at room and low temperatures .

Scientific Research Applications

Environmental Distribution and Mobility

Research by Białk-Bielińska et al. (2012) in "Chemosphere" examined the sorption potential of sulfaguanidine on various natural soils. They found that sulfaguanidine is highly mobile in the environment, with a potential to infiltrate groundwater or run off into surface waters. This mobility is influenced by organic carbon content, soil solution pH, and ionic strength (Białk-Bielińska et al., 2012).

Synthesis of Novel Analogs

Aday et al. (2016) in the "Journal of Enzyme Inhibition and Medicinal Chemistry" focused on the synthesis of novel sulfonamide analogs containing sulfaguanidine. These compounds showed antimicrobial activity against various bacterial strains, indicating potential applications in developing new antibiotics (Aday et al., 2016).

Pharmaceutical Cocrystals

Abidi et al. (2018) in the "Journal of Pharmaceutical and Biomedical Analysis" synthesized cocrystals of sulfaguanidine, which exhibited a two-fold increase in antibacterial activity and improved non-hemolytic/non-cytotoxic potential compared to sulfaguanidine alone (Abidi et al., 2018).

Electrochemical Sensor Development

El Hassani et al. (2018) developed a molecularly imprinted electrochemical sensor for sulfaguanidine detection in honey samples. This sensor demonstrated high sensitivity and selectivity, important for quality control in food products (El Hassani et al., 2018).

Soil and Water Pollution Analysis

Osiński et al. (2022) employed HPLC-FLD to detect sulfaguanidine in organic fertilizers. This method is crucial for monitoring antibiotic pollution in agriculture and its potential environmental impacts (Osiński et al., 2022).

Antimicrobial Polymer Development

Dardeer et al. (2022) in "Polymers" explored novel PEG-based polymers as drug carriers for sulfaguanidine. These carriers enhanced the drug’s antibacterial efficacy and modified its properties, indicating a new direction in drug delivery systems (Dardeer et al., 2022).

Environmental Spectroscopy Studies

Bazyl et al. (2022) in "Optics and Spectroscopy" investigated the spectral luminescent properties of sulfaguanidine in water. Their findings provide insight into the molecular behavior of sulfaguanidine, relevant for environmental monitoring (Bazyl et al., 2022).

Aquatic Toxicity Assessment

Liguoro et al. (2010) evaluated the aquatic toxicity of sulfaguanidine on various organisms. Their findings are vital for understanding the environmental impact of sulfaguanidine residues in water (Liguoro et al., 2010).

Safety And Hazards

Sulfaguanidine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(4-aminophenyl)sulfonylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H10N4O2S/c8-5-1-3-6(4-2-5)14(12,13)11-7(9)10/h1-4H,8H2,(H4,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRBKOPJOKNSWSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1023609
Record name Sulfaguanidine
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Molecular Weight

214.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

>32.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID856017
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Sulfaguanidine

CAS RN

57-67-0
Record name Sulfaguanidine
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Record name Benzenesulfonamide, 4-amino-N-(aminoiminomethyl)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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